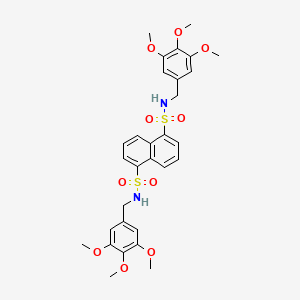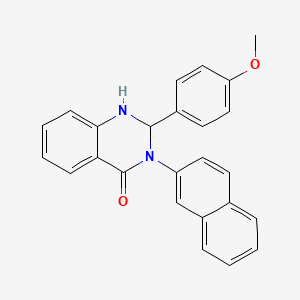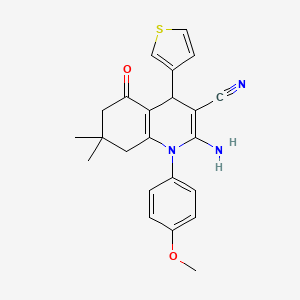
N,N'-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is a complex organic compound characterized by the presence of two 3,4,5-trimethoxybenzyl groups attached to a naphthalene-1,5-disulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with naphthalene-1,5-disulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl rings can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or other derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzyl groups may facilitate binding to hydrophobic pockets within proteins, while the sulfonamide groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzylamine: A simpler compound with similar methoxybenzyl groups but lacking the naphthalene and sulfonamide moieties.
N-(3,4,5-trimethoxybenzylidene)naphthalen-1-amine: A related compound with a similar naphthalene core but different functional groups.
Uniqueness
N,N’-bis(3,4,5-trimethoxybenzyl)naphthalene-1,5-disulfonamide is unique due to its combination of trimethoxybenzyl and naphthalene-1,5-disulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C30H34N2O10S2 |
|---|---|
分子量 |
646.7 g/mol |
IUPAC名 |
1-N,5-N-bis[(3,4,5-trimethoxyphenyl)methyl]naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O10S2/c1-37-23-13-19(14-24(38-2)29(23)41-5)17-31-43(33,34)27-11-7-10-22-21(27)9-8-12-28(22)44(35,36)32-18-20-15-25(39-3)30(42-6)26(16-20)40-4/h7-16,31-32H,17-18H2,1-6H3 |
InChIキー |
XMCUJGVSAKOMEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NCC4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)

![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B15013314.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15013319.png)
![5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15013334.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)

![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![N-(3-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B15013346.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)
![4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15013357.png)
![N'-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B15013364.png)
